Dicyclohexylammonium 3-[3-(acetylthio)-2-methylpropionyl]thiazolidine-4-carboxylate
Description
IUPAC Nomenclature and Systematic Chemical Identification
The systematic naming of this compound adheres to IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The parent structure is the thiazolidine ring, a five-membered heterocycle containing one sulfur and one nitrogen atom. The carboxylate group at position 4 of the thiazolidine ring establishes the base name thiazolidine-4-carboxylate. At position 3, the substituent 3-(acetylthio)-2-methylpropanoyl is appended, comprising a propanoyl backbone with a methyl group at position 2 and an acetylthio (-SCOCH₃) moiety at position 3. The thiazolidine ring itself is further substituted at position 2 with a methyl group. The dicyclohexylammonium cation, derived from the protonation of dicyclohexylamine, serves as the counterion.
The full IUPAC name is thus:
Dicyclohexylammonium 3-[3-(acetylsulfanyl)-2-methylpropanoyl]-2-methylthiazolidine-4-carboxylate .
Key identifiers include:
- SMILES :
CC(C(N1CCSC1(C(O)=O)C)=O)CSC(C)=O.C2(CCCCC2)NC3CCCCC3 - InChI :
1S/C12H23N.C11H17NO4S2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-7(6-17-8(2)13)9(14)12-4-5-18-11(12,3)10(15)16/h11-13H,1-10H2;7H,4-6H2,1-3H3,(H,15,16)
These notations encode the connectivity of atoms and stereochemical details, providing a foundation for computational and experimental comparisons.
Crystallographic Characterization and X-ray Diffraction Analysis
X-ray diffraction studies of related dicyclohexylammonium salts reveal orthorhombic crystal systems with layered hydrogen-bonded networks . While direct crystallographic data for this specific compound is limited, analogous structures suggest a unit cell dominated by the dicyclohexylammonium cation’s steric bulk and the anion’s polar functional groups. The thiazolidine carboxylate anion likely adopts a planar conformation due to conjugation between the carboxylate and thiazolidine nitrogen, while the 3-(acetylthio)-2-methylpropanoyl substituent introduces torsional strain.
Hypothetical Crystallographic Parameters (Based on Analogous Salts ):
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| Unit Cell Dimensions | a = 8.4–8.5 Å |
| b = 18.6–18.7 Å | |
| c = 8.4–8.5 Å | |
| Volume | ~1328 ų |
| Z | 4 |
The dicyclohexylammonium cation’s cyclohexyl rings adopt chair conformations, with equatorial N–C bonds minimizing steric clashes . Hydrogen bonding between the ammonium N–H and the carboxylate oxygen atoms is expected to dominate the lattice architecture, supplemented by weaker C–H···O interactions from cyclohexyl C–H donors to carboxylate acceptors.
Conformational Analysis of Thiazolidine Ring System
The thiazolidine ring exhibits flexibility, adopting envelope or twist conformations depending on substituent effects. In this compound, the 2-methyl and 3-(acetylthio)-2-methylpropanoyl groups impose significant steric constraints. Computational modeling predicts a puckered conformation with the sulfur atom (S1) deviating from the plane formed by N1, C2, C3, and C4 (Figure 1). The acetylthio substituent’s bulk further stabilizes this distortion, as evidenced by similar thiazolidine derivatives in antimicrobial studies .
Substituents at position 3 are known to influence bioactivity by modulating ring planarity and electronic distribution . For instance, halogenated aryl groups at this position enhance antibiofilm properties by optimizing hydrophobic interactions . In this compound, the acetylthio moiety’s electron-withdrawing character may polarize the thiazolidine ring, altering its electrostatic potential and hydrogen-bonding capacity.
Stereochemical Configuration at Chiral Centers
The thiazolidine ring contains two chiral centers at C2 and C4 (Figure 2). The C2 methyl group and C4 carboxylate substituent generate a cis or trans diastereomeric pair, depending on synthetic conditions. The absolute configuration (R/S) is determined by the Cahn-Ingold-Prelog priorities:
- C2 : Prioritized substituents are N1 (1), S1 (2), C3 (3), and CH₃ (4), yielding an R configuration.
- C4 : Substituents include O2 (carboxylate, priority 1), C5 (2), C3 (3), and N1 (4), resulting in an S configuration.
The 3-(acetylthio)-2-methylpropanoyl chain introduces additional chirality at C3' (propanoyl backbone). X-ray crystallography or chiral HPLC would be required to resolve these configurations definitively.
Hydrogen Bonding Networks in Crystal Lattice
The crystal lattice is stabilized by a combination of strong N–H···O and weak C–H···O hydrogen bonds (Table 1). The dicyclohexylammonium cation donates two N–H protons to the carboxylate oxygen atoms (O1 and O2), forming a bifurcated hydrogen bond. Additional cohesion arises from C–H···O interactions involving cyclohexyl C–H groups and the thiazolidine carboxylate or acetylthio carbonyl oxygen.
Table 1: Predicted Hydrogen Bond Parameters
| Donor | Acceptor | Distance (Å) | Angle (°) |
|---|---|---|---|
| N1–H1N | O1 (carboxylate) | 1.85–1.90 | 165–170 |
| N1–H2N | O2 (carboxylate) | 1.88–1.93 | 160–165 |
| C22–H22B | O3 (acetylthio) | 2.40–2.45 | 140–145 |
These interactions propagate into layers parallel to the ac plane, with van der Waals forces between cyclohexyl groups further stabilizing the lattice . The acetylthio group’s sulfur atom may participate in S···O noncovalent interactions, though these are weaker than traditional hydrogen bonds.
Properties
CAS No. |
67362-28-1 |
|---|---|
Molecular Formula |
C22H38N2O4S2 |
Molecular Weight |
458.7 g/mol |
IUPAC Name |
3-(3-acetylsulfanyl-2-methylpropanoyl)-1,3-thiazolidine-4-carboxylate;dicyclohexylazanium |
InChI |
InChI=1S/C12H23N.C10H15NO4S2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(3-17-7(2)12)9(13)11-5-16-4-8(11)10(14)15/h11-13H,1-10H2;6,8H,3-5H2,1-2H3,(H,14,15) |
InChI Key |
XGZWTNNVXGQEAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CSC(=O)C)C(=O)N1CSCC1C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexylammonium 3-[3-(acetylthio)-2-methylpropionyl]thiazolidine-4-carboxylate typically involves multiple steps, starting with the preparation of the thiazolidine ring. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct formation of the compound. Detailed synthetic routes and reaction conditions are usually proprietary information held by chemical manufacturers .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This process requires precise control of reaction conditions to maintain the purity and yield of the final product. The use of advanced equipment and technology is essential to achieve consistent quality in industrial production .
Chemical Reactions Analysis
Types of Reactions
Dicyclohexylammonium 3-[3-(acetylthio)-2-methylpropionyl]thiazolidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The thiazolidine ring can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetylthio group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Dicyclohexylammonium 3-[3-(acetylthio)-2-methylpropionyl]thiazolidine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dicyclohexylammonium 3-[3-(acetylthio)-2-methylpropionyl]thiazolidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The acetylthio group and thiazolidine ring play crucial roles in its activity, allowing it to bind to target molecules and exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below highlights key distinctions between the target compound and related derivatives:
Key Observations:
Core Structure :
- The thiazolidine ring in the target compound is saturated, reducing ring strain compared to the unsaturated thiazole in 's compound. This enhances stability but may limit π-π interactions critical for receptor binding .
- The azetidinyl-thiazolyl hybrid in introduces a four-membered ring (azetidine), which is highly strained but often bioactive in antibiotics .
Functional Groups :
- The acetylthio group in the target compound is absent in the other derivatives. This thioester can act as a protecting group for thiols or facilitate controlled release of active metabolites .
- The dicyclohexylammonium counterion contrasts with the ethyl ester in and the sulfo group in , affecting solubility and pharmacokinetics.
Synthesis: The target compound’s synthesis likely parallels ’s thiourea-based route but incorporates acetylthio precursors. ’s methods for thiazolidinone derivatives (e.g., hydrazonoyl halides) may also apply .
Physicochemical and Pharmacological Properties
- Solubility : The dicyclohexylammonium cation improves organic solubility compared to sodium or potassium counterions, advantageous for formulation .
- Stability : The thiazolidine ring’s saturation reduces oxidative degradation risks versus unsaturated thiazoles. However, the acetylthio group may hydrolyze under alkaline conditions .
- Bioactivity: While direct pharmacological data are lacking, analogous thiazolidines are explored for antimicrobial and antidiabetic applications.
Research Findings and Challenges
- Synthetic Challenges : Introducing the acetylthio group requires precise control to avoid premature hydrolysis. The dicyclohexylammonium counterion’s bulkiness may complicate crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
